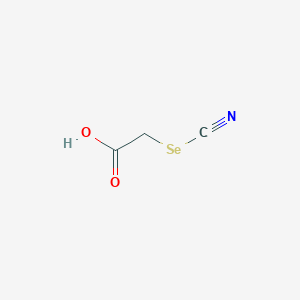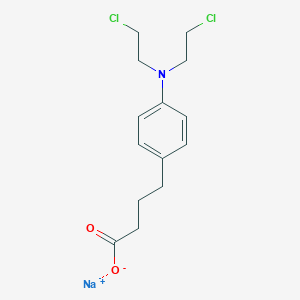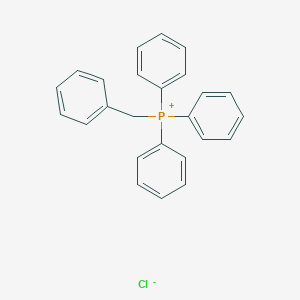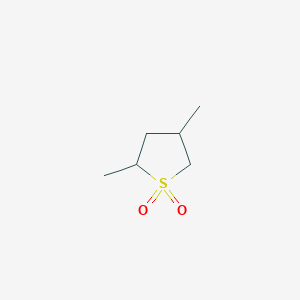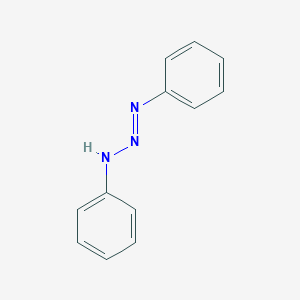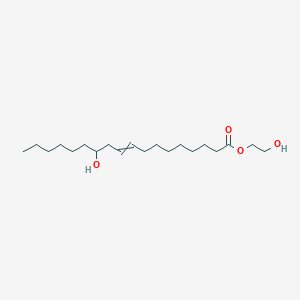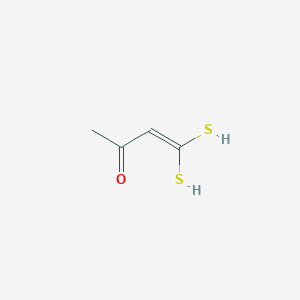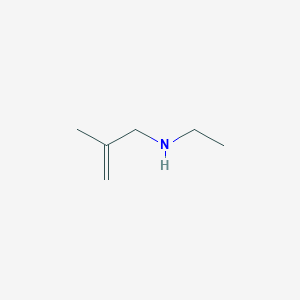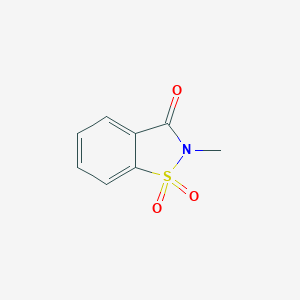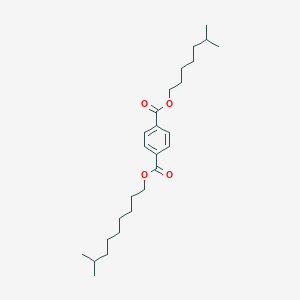
6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate, also known as MMNBD, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMNBD is structurally similar to natural cannabinoids found in cannabis plants, but it has been modified to enhance its pharmacological properties.
作用機序
6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate exerts its pharmacological effects by interacting with the endocannabinoid system (ECS) in the body. The ECS is a complex system of receptors, enzymes, and endogenous ligands that play a crucial role in regulating various physiological processes, such as pain sensation, inflammation, and mood. 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate acts as a partial agonist of the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), which are the primary receptors of the ECS.
生化学的および生理学的効果
6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate has also been shown to have analgesic effects by reducing pain sensitivity in animal models. Additionally, 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation with high precision. However, one of the limitations of using 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate is its synthetic nature, which may limit its applicability to natural systems.
将来の方向性
There are several future directions for 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate research. One area of interest is the development of 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate-based therapeutics for the treatment of various neurological disorders. Another area of interest is the study of 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate's effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, there is a need for further research into the safety and toxicity of 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate in animal models.
合成法
6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-methylvaleric acid with 1,4-butanediol to form 4-methylheptan-3-ol. This compound is then reacted with 2-ethylhexanal to form 6-methylheptyl-2-ethylhexanoate. The final step involves the reaction of 6-methylheptyl-2-ethylhexanoate with 8-methylnonanoic acid to form 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate.
科学的研究の応用
6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate has also been shown to have potential in the treatment of various neurological disorders, such as multiple sclerosis, epilepsy, and Parkinson's disease.
特性
CAS番号 |
119-05-1 |
|---|---|
製品名 |
6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate |
分子式 |
C26H42O4 |
分子量 |
418.6 g/mol |
IUPAC名 |
4-O-(6-methylheptyl) 1-O-(8-methylnonyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-21(2)13-9-6-5-7-11-19-29-25(27)23-15-17-24(18-16-23)26(28)30-20-12-8-10-14-22(3)4/h15-18,21-22H,5-14,19-20H2,1-4H3 |
InChIキー |
LWMZLERUOSRYNT-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCC(C)C |
正規SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCC(C)C |
その他のCAS番号 |
119-05-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



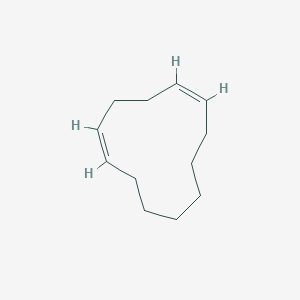
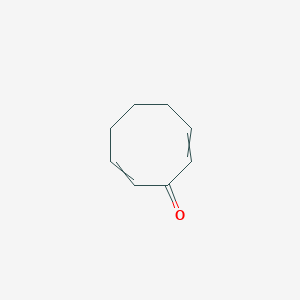
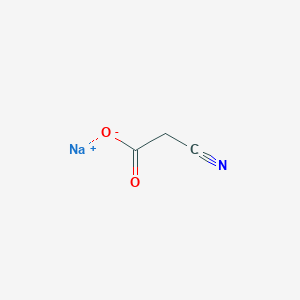
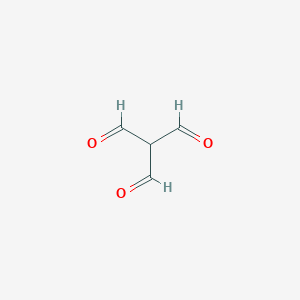
![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)
